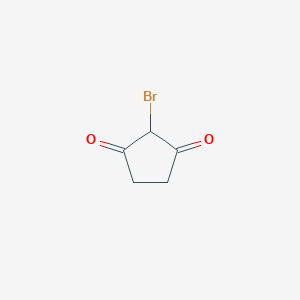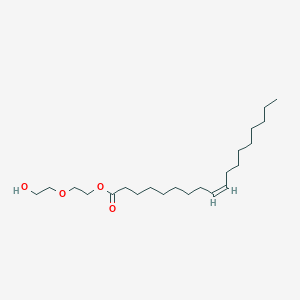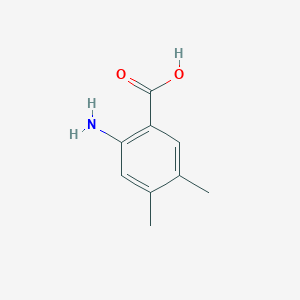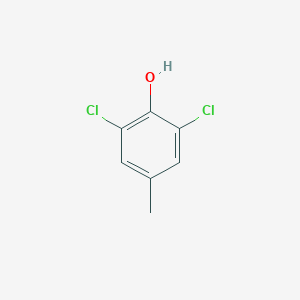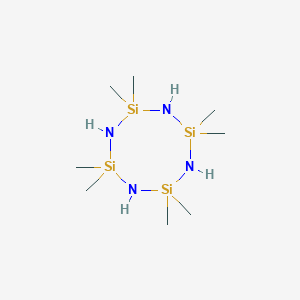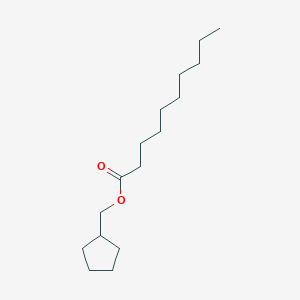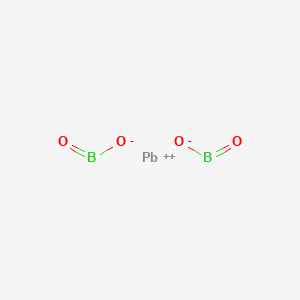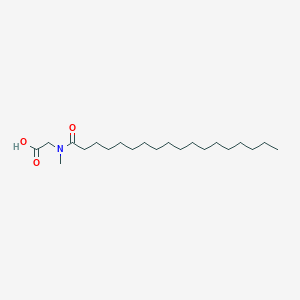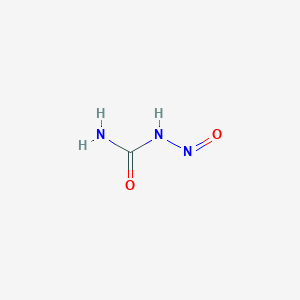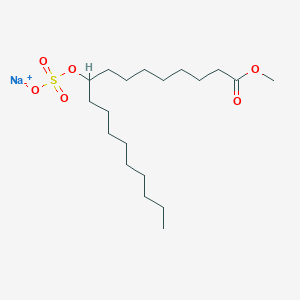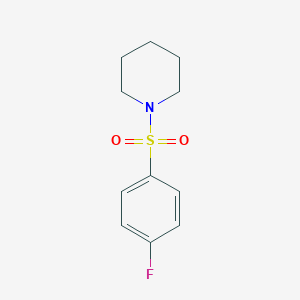
2,4-Dichloro-3-nitrotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-nitrotoluene (DCNT) is a chemical compound that has been widely used in various fields, including agriculture, industry, and research. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 62-65°C. DCNT is also known by other names such as 2,4-dichloro-m-nitrotoluene and 1-methyl-2,4-dichloro-3-nitrobenzene.
作用機序
2,4-Dichloro-3-nitrotoluene is a nitroaromatic compound that can undergo reduction reactions to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can react with cellular components such as proteins, DNA, and lipids, leading to cellular damage and toxicity. 2,4-Dichloro-3-nitrotoluene has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types.
生化学的および生理学的効果
2,4-Dichloro-3-nitrotoluene has been shown to have various biochemical and physiological effects such as:
1. Induction of oxidative stress and inflammation.
2. DNA damage and genotoxicity.
3. Inhibition of mitochondrial function and energy metabolism.
4. Alteration of gene expression and cellular signaling pathways.
実験室実験の利点と制限
2,4-Dichloro-3-nitrotoluene has several advantages and limitations for lab experiments such as:
Advantages:
1. High purity and stability.
2. Availability in large quantities.
3. Well-characterized chemical and physical properties.
Limitations:
1. Toxicity and potential health hazards.
2. Limited solubility in aqueous solutions.
3. Reactivity with cellular components and interference with biological assays.
将来の方向性
There are several future directions for research on 2,4-Dichloro-3-nitrotoluene such as:
1. Development of new methods for the synthesis of 2,4-Dichloro-3-nitrotoluene and its derivatives.
2. Investigation of the environmental fate and transport of 2,4-Dichloro-3-nitrotoluene in soil and water.
3. Identification of the molecular targets and mechanisms of 2,4-Dichloro-3-nitrotoluene toxicity.
4. Evaluation of the potential health effects of 2,4-Dichloro-3-nitrotoluene exposure in humans and animals.
5. Development of new therapeutic strategies for the treatment of 2,4-Dichloro-3-nitrotoluene-induced toxicity.
Conclusion
In conclusion, 2,4-Dichloro-3-nitrotoluene is a chemical compound that has been widely used in various fields and has been the subject of extensive scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the toxicity and potential health effects of 2,4-Dichloro-3-nitrotoluene and to develop new strategies for its safe and effective use.
合成法
2,4-Dichloro-3-nitrotoluene can be synthesized by nitration of 2,4-dichlorotoluene using a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone. The yield of 2,4-Dichloro-3-nitrotoluene is typically around 70-80%.
科学的研究の応用
2,4-Dichloro-3-nitrotoluene has been used in various scientific research applications such as:
1. As a starting material for the synthesis of other compounds such as herbicides and insecticides.
2. As a reagent in organic synthesis reactions.
3. As a model compound for studying the behavior of nitroaromatic compounds in the environment.
4. As a marker for monitoring the degradation of nitroaromatic compounds in soil and water.
特性
CAS番号 |
13790-14-2 |
|---|---|
製品名 |
2,4-Dichloro-3-nitrotoluene |
分子式 |
C7H5Cl2NO2 |
分子量 |
206.02 g/mol |
IUPAC名 |
1,3-dichloro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3 |
InChIキー |
JPGMJOAPBGZPKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])Cl |
その他のCAS番号 |
13790-14-2 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



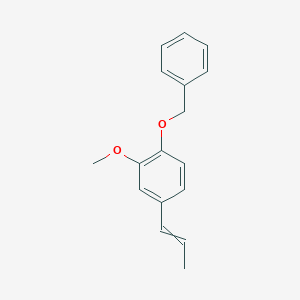
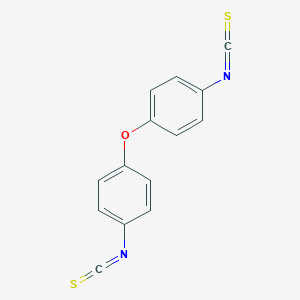
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
